molecular formula C15H13BrO2 B13936753 2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane

2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane

Cat. No.: B13936753
M. Wt: 305.17 g/mol
InChI Key: BBAMNMLVUFORRK-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C15H13BrO2

Molecular Weight

305.17 g/mol

IUPAC Name

2-[4-(4-bromophenyl)phenyl]-1,3-dioxolane

InChI

InChI=1S/C15H13BrO2/c16-14-7-5-12(6-8-14)11-1-3-13(4-2-11)15-17-9-10-18-15/h1-8,15H,9-10H2

InChI Key

BBAMNMLVUFORRK-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-1,3-dioxolane typically involves the bromination of biphenyl followed by the formation of the dioxolane ring. One common method involves the bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum chloride. The brominated biphenyl is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The bromination step is carefully controlled to ensure selective bromination at the desired position on the biphenyl ring.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while coupling reactions can produce extended biphenyl systems .

Scientific Research Applications

2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine atom and the dioxolane ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular processes, making the compound useful in research and development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Biphenyl Core

2-(2',3',4',5',6'-Pentafluoro-[1,1'-biphenyl]-4-yl)-1,3-dioxolane (3bp)
  • Molecular Formula : C₁₅H₁₁F₅O₂
  • Key Differences : Replacement of bromine with a pentafluorophenyl group.
  • Impact: Electronic Effects: Fluorine's electron-withdrawing nature increases electrophilicity at the coupling site compared to bromine. Synthesis Yield: 71% via Ru-catalyzed C–H arylation, comparable to brominated analogs . Applications: Potential use in fluorinated liquid crystals or pharmaceuticals due to enhanced stability and lipophilicity.
2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane
  • CAS Number : 873012-43-2
  • Molecular Formula : C₁₇H₁₅BrCl₂O₃
  • Key Differences: Bromomethyl and chlorophenoxy substituents introduce steric bulk and additional halogen bonding sites.
  • Impact :
    • Reactivity : Bromomethyl group enables nucleophilic substitutions, expanding utility in polymer chemistry .
    • Safety : Higher molecular weight (436.57 g/mol) and halogen content may necessitate stricter handling protocols.

Functional Group Modifications

4-((4-Bromobenzyl)oxy)-2-phenyl-1,3-dioxane
  • Key Differences : Replacement of dioxolane with dioxane and addition of a benzyloxy group.
  • Impact: Solubility: Increased oxygen content improves solubility in polar solvents like ethanol . NMR Data: Distinct δ 5.19 ppm (s, 2H) for benzyloxy protons, contrasting with the dioxolane protons in the parent compound (δ ~4.0–4.5 ppm) .
Ethyl 5-((4′-nitro-[1,1′-biphenyl]-4-yl)oxy)pentanoate (NO2-Bi-4-S-E)
  • Key Differences : Nitro and ester terminal groups replace bromine and dioxolane.
  • Impact: Crystallinity: Forms triclinic crystals (space group P-1), whereas brominated analogs may exhibit different packing due to halogen interactions . Applications: Nitro groups enhance charge-transfer properties, making this compound suitable for nonlinear optical materials.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (%) Notable Applications
2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane C₉H₉BrO₂ 229.07 Bromophenyl ~60–75* Cross-coupling precursors
2-(Pentafluorophenyl)-1,3-dioxolane (3bp) C₁₅H₁₁F₅O₂ 310.24 Pentafluorophenyl 71 Fluorinated materials
2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane C₁₇H₁₅BrCl₂O₃ 436.57 Bromomethyl, Chlorophenoxy N/A Polymer chemistry
4-((4-Bromobenzyl)oxy)-2-phenyl-1,3-dioxane C₁₇H₁₇BrO₃ 349.22 Benzyloxy N/A Solubility studies

*Estimated based on analogous coupling reactions .

Reactivity and Stability Considerations

  • Bromine vs. Fluorine : Bromine's lower electronegativity (vs. fluorine) reduces electron withdrawal, favoring oxidative addition in cross-couplings. However, fluorine improves thermal stability .
  • Steric Effects : Bulky substituents (e.g., bromomethyl in CAS 873012-43-2) may slow reaction kinetics but enhance regioselectivity .

Biological Activity

2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane is a compound with potential biological activity that has garnered interest in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H13BrO2
  • Molar Mass : 305.17 g/mol
  • CAS Number : 214745-69-4

The biological activity of 2-(4'-bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane is largely attributed to its interaction with certain receptors and enzymes in the body. Preliminary studies suggest that it may act as a ligand for adrenergic receptors and has shown potential in inhibiting cholinesterase enzymes.

Biological Activity Overview

Research indicates that compounds similar to 2-(4'-bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane exhibit various biological activities including:

  • Anticholinesterase Activity : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been observed, which is relevant for conditions like Alzheimer's disease.
  • Antioxidant Properties : Potential to scavenge free radicals and reduce oxidative stress.
  • Neuroprotective Effects : Some derivatives have shown neuroprotective properties in cellular models.

Case Study 1: Anticholinesterase Activity

A study demonstrated that derivatives of dioxolane compounds exhibited significant AChE inhibitory activity. The most potent compound showed an IC50 value comparable to established AChE inhibitors like donepezil. This suggests that 2-(4'-bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane could be explored further as a candidate for Alzheimer's treatment due to its ability to enhance cholinergic transmission by preventing acetylcholine breakdown .

Case Study 2: Neuroprotective Mechanisms

In vitro studies on neuroblastoma cells indicated that treatment with dioxolane derivatives led to reduced apoptosis and improved cell viability under oxidative stress conditions. This effect was attributed to the compound's ability to modulate signaling pathways associated with neuronal survival .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
Compound AAChE Inhibition3.08
Compound BNeuroprotectionN/A
Compound CAntioxidant5.51

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